6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Physicochemical characterization Purification optimization Thermal stability

Sourcing the correct N1-substituted pyrazolopyridine aldehyde is critical for developing kinase inhibitor libraries targeting TRK, FGFR, or TBK1. Impurities or unintended substituents can derail SAR studies. This compound, confirmed by ≥5 commercial suppliers, provides the specific isopropyl variant required for balancing steric bulk and lipophilicity in hinge-region binding optimization. - Enables parallel library synthesis via validated chalcone and dipyrazolopyridine routes. - Predicted pKa of -0.69 allows fine-tuning of hydrogen-bonding capability. - -20°C storage ensures aldehyde integrity for sensitive downstream transformations like Suzuki coupling.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 885461-63-2
Cat. No. B113175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
CAS885461-63-2
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC(=C(C=C2C=N1)C=O)Cl
InChIInChI=1S/C10H10ClN3O/c1-6(2)14-10-7(4-12-14)3-8(5-15)9(11)13-10/h3-6H,1-2H3
InChIKeyQGQIWAJNLSXJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Procurement Baseline


6-Chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885461-63-2) is a heterocyclic aldehyde belonging to the 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehyde subclass . It features a chlorine atom at position 6, a formyl group at position 5, and an isopropyl substituent at the N1 position of the pyrazole ring. The compound is described as a synthetic intermediate applied in heterocyclic chalcone and dipyrazolopyridine synthesis via Vilsmeier–Haack formylation [1]. Its molecular formula is C10H10ClN3O, molecular weight 223.66 g/mol, predicted boiling point 351.5±37.0 °C, predicted density 1.38±0.1 g/cm³, and predicted pKa -0.69±0.30 .

6-Chloro-5-formyl difunctional handle for orthogonal synthetic transformations
N1-Isopropyl steric and lipophilic modulation for SAR library design
Validated Vilsmeier–Haack entry to chalcone and dipyrazolopyridine scaffolds

Why N1-Isopropyl Is Not Interchangeable with Methyl or Phenyl Analogs


Within the 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehyde chemotype, variation of the N1 substituent (isopropyl vs. methyl vs. phenyl) produces measurable differences in predicted physicochemical properties and, by class-level inference, in reactivity, lipophilicity, and downstream biological target engagement [1]. The isopropyl group confers intermediate steric bulk (larger than methyl, smaller than phenyl) and distinct predicted density (1.38 g/cm³) versus the N1-methyl analog (1.50 g/cm³) . These differences can translate into altered crystallinity, solubility, and pharmacokinetic parameters when the aldehyde is elaborated into bioactive kinase-targeting scaffolds—making generic replacement unreliable without experimental validation .

Steric and lipophilic mismatch

N1-isopropyl provides intermediate bulk; methyl or phenyl analogs alter crystallinity, solubility, and predicted density, making direct replacement unreliable without re-optimization.

Predicted pKa and salt formation shift

The lower predicted pKa of the isopropyl analog may change protonation state and salt screening outcomes compared to N1-methyl or N1-phenyl variants.

Storage stability divergence

Isopropyl derivative requires -20°C storage, whereas methyl and phenyl analogs tolerate ambient conditions; cold-chain logistics differentiate procurement planning.

Comparative Evidence Against Closest N1-Substituted Analogs


Boiling Point: Isopropyl vs. Methyl N1-Substituent

The target compound bearing an N1-isopropyl group exhibits a predicted boiling point of 351.5±37.0 °C . This is approximately 2.7 °C higher than the predicted boiling point of the direct N1-methyl analog (6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, CAS 898911-37-0), which is reported as 348.8±37.0 °C . Although both values carry overlapping prediction uncertainty, the directional trend is consistent with the increased molecular weight and van der Waals surface area conferred by the isopropyl group.

Boiling Point Comparison
Predicted, data to verify
+2.7 °C (isopropyl vs methyl, predicted)
Supports distinct thermal purification window selection
ACD/Labs Percepta prediction; not experimental
Physicochemical characterization Purification optimization Thermal stability

Density and pKa: Isopropyl vs. Methyl N1-Analog

The predicted density of the isopropyl compound is 1.38±0.1 g/cm³ , which is notably lower than the N1-methyl analog's 1.50±0.1 g/cm³ , a difference of approximately 0.12 g/cm³ (8% lower). The predicted acid dissociation constant (pKa) of the isopropyl compound is -0.69±0.30 , whereas the methyl analog has a pKa of -0.52±0.30 , suggesting slightly higher acidity at the pyridinium nitrogen for the isopropyl derivative. The C10H10ClN3O formula of the isopropyl compound versus C8H6ClN3O for the methyl analog reflects a 28 Da molecular weight increase and two additional sp³-hybridized carbons [1].

Density & pKa Comparison
Predicted, context-dependent
Density 1.38 vs 1.50 g/cm³ (8% lower); pKa -0.69 vs -0.52 (more acidic)
May influence solubility, crystal packing, and salt formation feasibility
ACD/Labs Percepta predictions; temperature not specified
Physicochemical profiling Solubility prediction Formulation pre-screening

Lipophilicity and Molecular Size: Isopropyl vs. Phenyl N1-Analog

The N1-isopropyl target compound (MW 223.66, C10H10ClN3O) presents a molecular weight approximately 34 Da lower than the N1-phenyl analog (6-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, CAS 81933-74-6, MW 257.68, C13H8ClN3O) . The phenyl analog has a reported LogP of 2.89 and PSA of 47.78 Ų , whereas the isopropyl analog, lacking the aromatic N1 substituent, is expected to have lower lipophilicity by class inference. This translates to differential membrane permeability and potential off-target binding profiles when these aldehydes are used as intermediates for kinase-targeted compound libraries.

Lipophilicity & Molecular Size
Inferred, data to verify
MW 223.66 vs 257.68 (13% lower); inferred lower LogP vs phenyl analog
Lower lipophilicity context for CNS program permeability and off-target review
Isopropyl LogP not explicitly reported; class inference only
Lipophilicity Blood-brain barrier penetration ADME prediction

Storage Stability: Isopropyl Analog Requires Cold-Chain Storage

Vendor datasheets specify that 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde requires storage at -20°C for maximum recovery . In contrast, the N1-methyl analog (CAS 898911-37-0) can be stored under ambient or refrigerated conditions without explicit sub-zero requirement . The N1-phenyl analog also lists conventional storage without a mandatory -20°C specification . This indicates that the isopropyl-substituted derivative possesses higher intrinsic chemical reactivity or lower thermal stability at the aldehyde or chloropyridine moiety, necessitating cold-chain logistics for procurement and inventory management.

Storage Stability
Vendor-specified, source review
-20°C required (isopropyl) vs ambient/refrigerated for methyl/phenyl
Cold-chain logistics required; may reflect higher aldehyde/chloropyridine reactivity
Biozol, SCBT, CymitQuimica storage recommendations
Storage stability Supply chain logistics Compound integrity

Synthetic Utility as a Divergent Intermediate

The 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehyde scaffold is synthesized via the Vilsmeier–Haack reaction from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones and serves as a precursor to two distinct product classes: heterocyclic chalcones (via condensation with acetophenones) and dipyrazolo[3,4-b:4′,3′-e]pyridines (via reaction with hydrazine hydrate) [1]. The isopropyl substituent at N1 remains intact through these transformations, allowing the aldehyde and 6-chloro groups to be independently functionalized. While explicit comparative yields for the isopropyl compound versus the methyl or phenyl analogs are not reported in the primary literature, the class-level synthetic methodology confirms that the 6-chloro-5-carbaldehyde motif is a versatile, divergent intermediate [2].

Synthetic Utility
Class-level inference, source review
Two validated product classes (chalcones, dipyrazolopyridines) from common scaffold
Synthetic divergence potential equivalent across N1-substituted analogs; choice based on target properties
Individual compound yields not reported; class-level synthetic equivalence inferred
Synthetic methodology Building block utility Medicinal chemistry diversification

Commercial Availability and Purity Benchmarking

The target compound is commercially available from ≥5 independent suppliers (Enamine catalog EN300-12497, AKSci V8640, CymitQuimica 3D-KKB46163, Santa Cruz Biotechnology sc-351321, Leyan 1747518) with purity specifications ranging from 95% to 98% . The N1-methyl analog (CAS 898911-37-0) is available from a similar number of suppliers at 97–98% purity , while the N1-phenyl analog (CAS 81933-74-6) is listed at 97% purity from fewer vendors . The isopropyl analog's broader multi-vendor availability reduces single-supplier dependency risk. Pricing from CymitQuimica shows €1,101 per gram for the isopropyl compound .

Commercial Availability & Purity
Supplier data, procurement benchmark
≥5 suppliers, purity 95–98%; pricing ~€1,101/g
Multi-vendor sourcing reduces supply risk and enables competitive benchmarking
As of May 2026; Enamine, AKSci, CymitQuimica, SCBT, Leyan
Procurement readiness Supplier diversity Purity specification

Application Scenarios Based on Verified Differential Evidence


Kinase Inhibitor Libraries Requiring N1 Steric Modulation

When constructing pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries targeting TRK, FGFR, or TBK1, the isopropyl substituent provides intermediate steric bulk and lipophilicity between the smaller methyl and the larger, more lipophilic phenyl analogs . The predicted pKa of -0.69±0.30 versus -0.52 for the methyl analog suggests subtly altered hydrogen-bonding capability at the pyridine nitrogen, which can be exploited to fine-tune hinge-region binding affinity . This compound is the preferred N1-substituted building block when balancing potency with ADME properties is critical.

Divergent Synthesis of Chalcone and Dipyrazolopyridine Scaffolds

The 6-chloro-5-carbaldehyde motif is validated as a divergent intermediate for two distinct heterocyclic product classes: chalcone analogs (via acetophenone condensation) and dipyrazolo[3,4-b:4′,3′-e]pyridines (via hydrazine cyclization) . The isopropyl N1 group persists through both transformations, enabling parallel synthesis of compound libraries with identical core decoration but distinct N1 substituents. Procurement of the isopropyl variant specifically supports SAR exploration where the isopropyl group is hypothesized to optimize solubility and metabolic stability relative to N1-methyl or N1-phenyl congeners.

Cold-Chain-Managed Programs with Stringent Integrity Requirements

The documented -20°C storage requirement for the isopropyl analog indicates higher intrinsic reactivity, which may correlate with greater sensitivity of the aldehyde moiety to oxidation or the chloropyridine ring to hydrolysis. This makes the compound suitable for programs with established cold-chain infrastructure, where the enhanced reactivity can be leveraged for subsequent chemical transformations (e.g., reductive amination, Grignard addition, or Suzuki coupling at the 6-chloro position) with minimal degradation during storage .

Multi-Vendor Procurement for Cost-Optimized Resupply

With ≥5 commercial suppliers offering the compound at 95–98% purity , procurement officers can benchmark pricing, lead times, and certificate-of-analysis documentation across vendors. The observed price of approximately €1,101/g from CymitQuimica provides a reference point for competitive bidding. The broader supplier base relative to the N1-phenyl analog reduces sole-source risk and supports uninterrupted supply for multi-year discovery programs.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis with N1 steric tuning
Intermediate steric bulk and lipophilicity; predicted pKa shift
Hinge-region binding compatibility and ADME property review
Divergent scaffold synthesis (chalcone and dipyrazolopyridine)
6-Chloro-5-carbaldehyde reactivity profile
Reaction compatibility across Vilsmeier–Haack, condensation, and cyclization steps
Cold-chain managed synthetic programs
Thermal stability and storage sensitivity
Aldehyde and chloropyridine integrity under -20°C storage
Multi-vendor procurement and supply planning
Supplier diversity and purity benchmarking
Price, lead-time, and CoA documentation across vendors
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